Oxazolidine, 3-ethyl-

Description

Contextualization within Five-Membered Heterocyclic Chemistry

Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in the ring. globalscientificjournal.comwikipedia.org Specifically, they are saturated heterocycles with an oxygen atom at position 1 and a nitrogen atom at position 3. wikipedia.orgvulcanchem.com This places them within the broader family of azoles, which are five-membered rings with at least one nitrogen and another heteroatom. wikipedia.org The study of such heterocyclic compounds is a significant branch of organic chemistry, as these structures are integral to many natural products, pharmaceuticals, and industrial chemicals. globalscientificjournal.comwikipedia.orgencyclopedia.pub

Five-membered heterocycles can be aromatic or non-aromatic. globalscientificjournal.com The saturated nature of the oxazolidine (B1195125) ring means it is non-aromatic. globalscientificjournal.com The properties and reactivity of these compounds are largely influenced by the heteroatoms present. globalscientificjournal.com The nitrogen and oxygen atoms in the oxazolidine ring can act as either acids or bases depending on the pH of their environment, which allows for a wide variety of chemical interactions. globalscientificjournal.com

Historical Development and Early Research Directions

The synthesis of oxazolidines dates back to the 1800s. wikipedia.org The traditional method for their preparation involves the condensation reaction of 2-aminoalcohols with aldehydes or ketones. wikipedia.org The first report of 2-oxazolidinone, a related compound, was in 1888 by German chemist Siegmund Gabriel. wikipedia.org

While specific early research on "Oxazolidine, 3-ethyl-" is not extensively documented in initial findings, the development of oxazolidine chemistry as a whole laid the groundwork. Research into oxazolidinone antibiotics began in the mid-1980s, leading to the discovery of linezolid (B1675486) in 1996. mdpi.comscirp.orgnih.gov This spurred further interest in the synthesis and application of various substituted oxazolidines. nih.gov The synthesis of 3-alkyl oxazolidines, including 3-ethyl derivatives, has been explored for various applications, such as analytical standards for detecting volatile aldehydes. acs.org

Fundamental Chemical Structures of 3-Ethyl-Substituted Oxazolidines

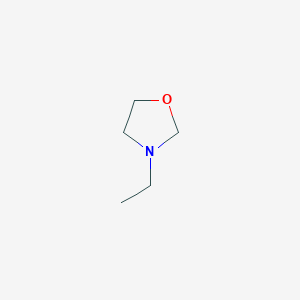

The fundamental structure of "Oxazolidine, 3-ethyl-" consists of a saturated five-membered ring containing an oxygen atom at position 1 and a nitrogen atom at position 3. An ethyl group is attached to the nitrogen atom. vulcanchem.com The IUPAC name for this compound is 3-ethyl-1,3-oxazolidine. vulcanchem.com

The structure of oxazolidine derivatives can be confirmed using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and mass spectrometry. vulcanchem.com For instance, the ¹H-NMR spectrum of 3-ethyl-1,3-oxazolidine typically shows signals for the ethyl group protons and the protons of the oxazolidine ring. vulcanchem.com The specific chemical shifts and splitting patterns provide detailed information about the molecular structure. rsc.org

Different substituents can be present on the carbon atoms of the oxazolidine ring, leading to a wide variety of 3-ethyl-substituted oxazolidines. For example, the presence of additional methyl groups can increase steric hindrance and affect the compound's reactivity. vulcanchem.com

Interactive Data Tables

Below are interactive tables summarizing key data for "Oxazolidine, 3-ethyl-" and a related derivative.

Table 1: Physicochemical Properties of 3-Ethyl-1,3-oxazolidine

| Property | Value |

| Molecular Weight | 101.15 g/mol |

| IUPAC Name | 3-ethyl-1,3-oxazolidine |

| SMILES | CCN1CCOC1 |

| InChIKey | RDRURTGSFBSIKX-UHFFFAOYSA-N |

Data sourced from public chemical databases. vulcanchem.com

Table 2: Physicochemical Properties of 3-Ethyl-2-thioxo-4-oxazolidinone (B83924)

| Property | Value |

| Molecular Weight | 145.18 g/mol |

| Melting Point | 39-41 °C (lit.) |

| IUPAC Name | 3-ethyl-2-thioxo-1,3-oxazolidin-4-one |

| SMILES | CCN1C(=O)COC1=S |

| InChIKey | ZILKBTSQUZJHOI-UHFFFAOYSA-N |

Data sourced from commercial suppliers and chemical databases. chemdad.comsigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-1,3-oxazolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-2-6-3-4-7-5-6/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDRURTGSFBSIKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCOC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50340807 | |

| Record name | Oxazolidine, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1630-73-5 | |

| Record name | Oxazolidine, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Ethyl Substituted Oxazolidines

Cyclocondensation Reactions

Cyclocondensation is a cornerstone for the synthesis of 3-ethyl-oxazolidines. This method typically involves the reaction of a β-amino alcohol with a carbonyl compound, leading to the formation of the characteristic five-membered ring containing both nitrogen and oxygen.

Reaction of β-Amino Alcohols with Carbonyl Compounds

The reaction between a β-amino alcohol, such as 2-ethylaminoethanol, and a carbonyl compound is a fundamental and widely employed method for synthesizing 3-ethyl-oxazolidines. evitachem.com The process initiates with the formation of an imine intermediate, which then undergoes intramolecular cyclization to yield the oxazolidine (B1195125) ring.

Aldehydes are common precursors in the synthesis of 3-ethyl-oxazolidines. The condensation reaction of a β-amino alcohol with an aldehyde is of considerable interest in synthetic organic chemistry. researchgate.net For instance, the reaction of 2-hydroxymethylpiperidine (2-HMP) with various aldehydes under mild conditions has been shown to produce hexahydro-3-alkyl-3H-oxazolo[3,4-a]pyridines, a class of 3-substituted oxazolidines, in good yields. nih.govacs.org The reaction mechanism is believed to proceed through a transient hemiaminal and a fleeting iminium ion, which then cyclizes. nih.govchemrxiv.org

A study on the synthesis of hexahydro-3-ethyl-3H-oxazolo[3,4-a]pyridine involved the reaction of freshly distilled propionaldehyde (B47417) with 2-HMP in dichloromethane (B109758) with anhydrous magnesium sulfate, yielding the product as a colorless liquid. acs.orgchemrxiv.org

Table 1: Synthesis of Hexahydro-3-ethyl-3H-oxazolo[3,4-a]pyridine

| Reactant 1 | Reactant 2 | Solvent | Dehydrating Agent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Propionaldehyde | 2-Hydroxymethylpiperidine (2-HMP) | Dichloromethane (DCM) | Anhydrous MgSO₄ | Hexahydro-3-ethyl-3H-oxazolo[3,4-a]pyridine | 52% (crude) | acs.orgchemrxiv.org |

Ketones also serve as valuable carbonyl precursors for the synthesis of 3-ethyl-oxazolidines. A typical example is the synthesis of 3-ethyl-2-methyl-2-(3-methylbutyl)-1,3-oxazolidine (B122541), which involves the reaction of 3-methyl-2-butanone (B44728) with 2-ethylaminoethanol. evitachem.com This reaction can be performed under either acidic or basic conditions. evitachem.com The initial step is the formation of an imine, followed by cyclization to form the oxazolidine ring.

Three-component reactions involving ethyl trifluoropyruvate, methyl ketones, and amino alcohols have also been explored to synthesize complex oxazolidine derivatives. mdpi.com

The synthesis of 3-ethyl-oxazolidines can be influenced by various catalytic conditions. Both acidic and thermal conditions are commonly employed to promote the cyclocondensation reaction. For example, the reaction can be carried out in the presence of an acid such as p-toluenesulfonic acid, pyridinium (B92312) p-toluenesulfonic acid, or camphorsulfonic acid. google.com

Optimization studies for the condensation of aldehydes with 2-HMP have explored a range of solvents (hexane, benzene, toluene (B28343), xylene, DCM, and MeOH), acids (PPTs, p-TsA, and BF₃OEt), and dehydrating agents (MgSO₄, 4 Å molecular sieves, and Dean–Stark trap). nih.govacs.org It was found that the mildest conditions for this condensation were using anhydrous MgSO₄ in dichloromethane or toluene at room temperature. acs.org The use of BF₃OEt with acetaldehyde (B116499), however, led to the formation of the acetaldehyde trimer, paracetaldehyde, instead of the desired oxazolidine. acs.org

Enzymatic catalysts, such as lipases, and chemical catalysts, like Lewis acids, can also enhance the reaction rate and yield. evitachem.com

Ketones as Carbonyl Precursors

Condensation with 2-Hydroxymethylpiperidine and Aldehydes

A specific and well-documented synthetic route involves the condensation of 2-hydroxymethylpiperidine (2-HMP) with various aldehydes. researchgate.netnih.govacs.orgnih.govchemrxiv.org This reaction yields a series of hexahydro-3-alkyl-1,3-oxazolopiperidines in high yields under mild conditions. nih.govacs.org This method is particularly useful for preparing analytical standards for the detection of volatile aldehydes. researchgate.netacs.org

The reaction mechanism is thought to proceed through an elusive hemiaminal and a fleeting iminium ion, followed by cyclization. nih.govchemrxiv.orgnih.govchemrxiv.org An extensive ¹H-NMR study did not find evidence for an enamine intermediate. nih.govchemrxiv.org The choice of solvent and temperature can affect the formation of the oxazolidine ring. nih.govacs.org

Table 2: Condensation of 2-HMP with Various Aldehydes

| Aldehyde | Product (Hexahydro-3-alkyl-3H-oxazolo[3,4-a]pyridine) | Reference |

|---|---|---|

| Formaldehyde (B43269) | R = H | nih.gov |

| Acetaldehyde | R = -CH₃ | nih.gov |

| Propionaldehyde | R = -CH₂CH₃ | nih.gov |

| Butyraldehyde | R = -(CH₂)₂CH₃ | nih.gov |

| Isovaleraldehyde | R = -CH(CH₃)₂ | nih.gov |

| Crotonaldehyde | R = -C=CHCH₃ | nih.gov |

| Pentanal | R = -(CH₂)₃CH₃ | nih.gov |

| Pivaldehyde | R = -C(CH₃)₃ | nih.gov |

| 3-Methylbutanal | R = -CH₂CH(CH₃)₂ | nih.gov |

| Hexanal | R = -(CH₂)₄CH₃ | nih.gov |

| Heptanal | R = -(CH₂)₅CH₃ | nih.gov |

| Furfural | R = furyl | nih.gov |

Ring-Forming Reactions from Precursors

Beyond direct cyclocondensation, other ring-forming strategies can be employed to synthesize 3-ethyl-oxazolidines. These methods may involve the reaction of precursors that already contain parts of the final ring structure.

One such approach involves the ring-opening of cyclic acetals and 1,3-oxazolidines with halosilane equivalents. acs.org For example, the reaction of a 1,3-oxazolidine ring with an iodosilane (B88989) equivalent can lead to the cleavage of a C-O bond, resulting in a ring-opened imine or enamine derivative. acs.org While this is a ring-opening reaction, the reverse process or similar strategies can be envisioned for ring formation.

Another approach is the palladium-catalyzed oxidative carbonylation of propargylic amines. researchgate.net This auto-tandem catalysis process can lead to the formation of oxazolidinones, which are structurally related to oxazolidines. The reaction proceeds through a 2-ynamide intermediate followed by cyclocarbonylation. researchgate.net

Furthermore, multi-component reactions offer a pathway to complex oxazolidine derivatives. An efficient asymmetric three-component reaction of anilines, ethyl glyoxalates, and epoxides has been developed to synthesize multi-substituted 1,3-oxazolidine compounds with high optical purity. mdpi.com

Formation from Imine Intermediates

The condensation of β-amino alcohols with aldehydes or ketones is a traditional and widely employed method for the synthesis of oxazolidines. wikipedia.org In the context of 3-ethyl-oxazolidine, this would involve the reaction of 2-(ethylamino)ethanol (B46374) with an appropriate aldehyde. The reaction likely proceeds through the formation of a transient hemiaminal followed by an iminium ion, which then undergoes cyclization to yield the oxazolidine ring. acs.org While initially believed to form a stable product, it is now understood that oxazolidines can exist in a tautomeric equilibrium with the corresponding Schiff bases. scribd.com The use of dehydrating agents, such as anhydrous magnesium sulfate, can facilitate the reaction under mild conditions. acs.orgnih.gov

A one-pot synthesis of 1,3-oxazolidines can be achieved through the enantioselective addition of alcohols to imines, forming hemiaminal intermediates, followed by intramolecular cyclization. organic-chemistry.org This method, catalyzed by a chiral magnesium phosphate (B84403) catalyst, offers high yields and excellent enantioselectivities. organic-chemistry.org

Reaction of Imines with Epoxides

The reaction of imines with epoxides provides another pathway to oxazolidine rings. A notable example is the enantioselective formal [3+2] cycloaddition of epoxides with imines, which can be catalyzed by a chiral organosuperbase. nii.ac.jp This method allows for the synthesis of enantioenriched 1,3-oxazolidines with two stereogenic centers, including a quaternary one. nii.ac.jp The reaction mechanism involves the generation of an alkoxide intermediate through epoxide opening, which then adds enantioselectively to the imine, followed by a diastereoselective intramolecular aza-Michael addition. nii.ac.jp

In a multi-step synthesis, imines and epoxides have been used to produce 1,3-oxazolidines, although the stereochemistry was not always well-defined. nih.gov More advanced multicomponent reactions involving imines, epoxides, and other reactants have been developed to afford highly substituted oxazolidines with good stereocontrol. mdpi.comresearchgate.netresearchgate.net

Cyclization of Carbamates

Intramolecular cyclization of carbamates is a versatile strategy for the synthesis of oxazolidin-2-ones, which are structurally related to oxazolidines. While carbamates are generally stable, they can act as electrophiles under certain conditions, allowing for cyclization with internal nucleophiles. nih.gov For instance, N-allyl carbamates can undergo cyclization to form 5-vinyloxazolidinones. researchgate.net Similarly, the cyclization of N-Boc-acrylamides mediated by (diacetoxyiodo)benzene (B116549) can produce 5,5-disubstituted oxazolidine-2,4-diones. nsf.gov

The cyclization of carbamates derived from amino alcohols is a common route to oxazolidin-2-ones. arkat-usa.org Treatment of an amino alcohol with ethyl chloroformate produces a carbamate (B1207046) that can be subsequently cyclized. arkat-usa.org The base and solvent conditions can significantly influence the yield and stereochemical outcome of the cyclization. arkat-usa.org

Formation from Amino Alcohols and Phosgene (B1210022)/Related Compounds

A well-established method for the synthesis of oxazolidin-2-ones involves the reaction of β-amino alcohols with phosgene or its derivatives, such as diphosgene or carbonyldiimidazole (CDI). arkat-usa.orguzh.chresearchgate.netmdpi.combath.ac.uk This reaction proceeds via the formation of a chloroformate or an analogous intermediate, which then undergoes intramolecular cyclization to form the oxazolidin-2-one ring. The stereochemistry of the starting amino alcohol is typically retained in the product when using phosgene. researchgate.net However, variations in reagents and reaction conditions can sometimes lead to unexpected stereochemical outcomes. researchgate.net For the synthesis of a 3-ethyl-oxazolidin-2-one, N-ethylaminoethanol would be the required starting amino alcohol.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer an efficient approach to complex molecules like substituted oxazolidines by combining three or more reactants in a single step. chemistry-chemists.com

Anilines, Ethyl Glyoxalates, and Epoxides

An efficient asymmetric three-component reaction of anilines, ethyl glyoxalates, and epoxides has been developed to synthesize multi-substituted 1,3-oxazolidine derivatives. mdpi.comresearchgate.netresearchgate.net This cascade process, often catalyzed by a chiral Lewis acid such as a titanium-based complex, can achieve high diastereo- and enantioselectivities. mdpi.comresearchgate.net The proposed mechanism involves the formation of an imine from the aniline (B41778) and ethyl glyoxalate, which then reacts with the epoxide to form the target oxazolidine. mdpi.com This reaction provides a convenient route to optically pure, multi-substituted 1,3-oxazolidine compounds. researchgate.net

Table 1: Three-Component Reaction of Anilines, Ethyl Glyoxalate, and Epoxides nih.govmdpi.com

| Entry | Aniline (R¹) | Epoxide (R²) | Yield (%) | d.r. | ee (%) |

| 1 | CH₃O | CH₂Cl | 52 | 12:1 | 43 |

| 2 | Cl | CH₂Cl | 65 | 13:1 | 63 |

| 8 | H | Styrene (B11656) | 55 | 11:1 | 86 |

| 9 | Cl | Styrene | 63 | 20:1 | 90 |

| Reactions were carried out under optimized conditions. Yields are of isolated products. d.r. determined by ¹H-NMR. ee determined by HPLC on a chiral column. |

Paraformaldehyde as a Methylene (B1212753) Source

Paraformaldehyde serves as a convenient source of formaldehyde for the synthesis of the oxazolidine ring from β-amino alcohols. vulcanchem.com The reaction of a β-amino alcohol with paraformaldehyde in a suitable solvent, such as toluene, can lead to the formation of the corresponding oxazolidine. uzh.ch For instance, the reaction of 2-(ethylamino)ethanol with paraformaldehyde would yield 3-ethyl-1,3-oxazolidine. vulcanchem.com This method is also applicable in multicomponent reactions where formaldehyde is a required reactant. mdpi.commdpi.com A patent describes the use of paraformaldehyde in the synthesis of various oxazolidine derivatives, including those with an ethyl substituent on the nitrogen atom. google.com

The condensation reaction is often carried out under conditions that facilitate the removal of water, such as azeotropic distillation. oup.com Microwave-assisted synthesis in the presence of air has also been reported as an efficient method for the formation of oxazolidines from aldehydes and amino alcohols, where the air is believed to facilitate the reaction. scirp.orgresearchgate.net

Green Chemistry Approaches in Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of oxazolidine derivatives to minimize environmental impact. These approaches focus on reducing waste, using less hazardous substances, and improving energy efficiency.

Solvent-free, or neat, reaction conditions represent a significant advancement in green chemistry for the synthesis of oxazolidines. indianchemicalsociety.com By eliminating the need for organic solvents, these methods reduce chemical waste, simplify purification processes, and can lead to higher reaction efficiency and selectivity. indianchemicalsociety.comrsc.org The synthesis of 3-ethyl-1,3-oxazolidine can be achieved through the cyclocondensation of reactants under solvent-free conditions, often with high yields of 90–93%. vulcanchem.com This energy-efficient approach is considered a cornerstone of sustainable chemical production. vulcanchem.com

One-pot, three-component reactions under solvent-free conditions have been developed for the synthesis of various oxazolidine derivatives. rsc.org For instance, the reaction of substituted 1,3-diketones, cyanates, and ethyl chloroacetate (B1199739) can be catalyzed by an ionic liquid like [Et3NH][HSO4] at 120°C to produce oxazolidines in excellent yields (92–98%). rsc.org This method highlights the dual role of the ionic liquid as both a catalyst and a reaction medium, further enhancing the green credentials of the synthesis. rsc.org

Another example involves the reaction of aromatic aldehydes with L-proline, followed by a catalyst-free, 1,3-dipolar cycloaddition to form substituted oxazolidines. indianchemicalsociety.com This diastereoselective synthesis is carried out under neat conditions at 80°C and is advantageous due to the use of commercially available starting materials and the absence of metal catalysts. indianchemicalsociety.com

| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| Substituted 1,3-diketones, cyanates, ethyl chloroacetate | [Et3NH][HSO4], 120°C, solvent-free | Thiazolidine/oxazolidine derivatives | 92-98 | rsc.org |

| Aromatic aldehydes, L-proline | 80°C, solvent-free, catalyst-free | Substituted oxazolidines | High | indianchemicalsociety.com |

| Cyclocondensation reactants | Solvent-free | 3-Ethyl-1,3-oxazolidine | 90-93 | vulcanchem.com |

| Epoxide, substituted aniline, carbon dioxide | Ni-MOF (2.5 mol%), TBAB (0.02 mmol), solvent-free | Oxazolidinones | Not specified | researchgate.net |

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ajrconline.org This technique is considered a green chemistry approach due to its efficiency and reduced energy consumption. ajrconline.org

The synthesis of various oxazolidine derivatives has been successfully achieved using microwave irradiation. For instance, the cationic ring-opening polymerization of 2-ethyl-2-oxazoline (B78409) can be significantly accelerated under microwave conditions. tandfonline.com Studies have shown that for the microwave-assisted polymerization of 2-ethyl-2-oxazoline initiated with methyl tosylate in acetonitrile (B52724), the propagating species are present as cationic oxazolinium species. tandfonline.com

Furthermore, a microwave-assisted method has been reported for the synthesis of 4-substituted oxazolidin-2-ones, which are important chiral auxiliaries. nih.gov This method involves the treatment of amino alcohols with diethyl carbonate under microwave irradiation (125–135 °C), resulting in improved yields and a significant reduction in reaction times. nih.gov Similarly, the synthesis of 3-substituted 4-thioxo-oxazolidin-2-ones has been achieved through the microwave-assisted thionation of 3-substituted 4-imino-oxazolidin-2-ones with hydrogen sulfide. researchgate.net

| Reactants | Conditions | Product | Yield/Time | Reference |

| 2-Ethyl-2-oxazoline, methyl tosylate | Microwave, acetonitrile | Poly(2-ethyl-2-oxazoline) | Accelerated polymerization | tandfonline.com |

| Amino alcohols, diethyl carbonate | Microwave, 125–135 °C | 4-Substituted oxazolidin-2-ones | Improved yields, reduced time | nih.gov |

| 3-Substituted 4-imino-oxazolidin-2-ones, H2S | Microwave, dichloromethane–pyridine | 3-Substituted 4-thioxo-oxazolidin-2-ones | Not specified | researchgate.net |

| Aryl aldehydes, TosMIC, K3PO4 (1 equiv) | Microwave, 60 °C, 280 W | Diastereoselective 4,5-disubstituted oxazolines | Not specified | nih.gov |

Enzymatic synthesis offers a highly selective and environmentally friendly alternative for the production of oxazolidine derivatives. Enzymes, such as lipases and hyaluronidases, can catalyze reactions with high stereo- and regioselectivity under mild conditions.

The enzymatic polymerization of 2-ethyl oxazoline (B21484) derivatives using hyaluronidase (B3051955) has been reported to produce synthetic chondroitin (B13769445) derivatives. nih.gov This enzyme catalyzes the ring-opening polyaddition with complete control over regioselectivity and stereochemistry, yielding N-propionyl functionalized chondroitin in good yields. nih.gov

Immobilized lipases are particularly valuable in organic synthesis as they can be easily separated from the reaction mixture and reused, which is a key principle of green chemistry. mdpi.com Lipases catalyze esterification and transamidation reactions, which can be applied to the synthesis of oxazolidine precursors and derivatives. rsc.orgrug.nl

The catalytic activity of lipases is based on the formation of an acyl-enzyme intermediate at the active site serine hydroxyl group. rsc.org This intermediate can then react with various nucleophiles, including alcohols and amines, to form the desired products. rsc.org Immobilized lipase (B570770) B from Candida antarctica (Novozym® 435) is a widely used biocatalyst for these transformations. mdpi.com

A study on the lipase-catalyzed synthesis of 3-ethyl-1,3-oxazolidin-2-one (B6250373) utilized immobilized lipase for the reaction between 2-aminoalcohol and dimethyl carbonate. researchgate.net This process highlights the potential of immobilized enzymes in producing enantioenriched oxazolidinone derivatives with excellent enantiopurities. researchgate.net

| Enzyme | Reactants | Product | Key Findings | Reference |

| Hyaluronidase | 2-Ethyl oxazoline derivative of N-acetylchondrosine | N-propionyl functionalized synthetic chondroitin | Total control of regioselectivity and stereochemistry | nih.gov |

| Immobilized Lipase | 2-Aminoalcohol, dimethyl carbonate | 3-Ethyl-1,3-oxazolidin-2-one | Production of enantioenriched oxazolidinones | researchgate.net |

Enzymatic Synthesis

Stereoselective and Asymmetric Synthesis

Controlling the stereochemistry during the synthesis of 3-ethyl-oxazolidines is crucial, especially for applications in pharmaceuticals and as chiral auxiliaries in asymmetric synthesis.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org Oxazolidinone-based chiral auxiliaries, in particular, have been widely employed in stereoselective reactions. wikipedia.orgscielo.org.mx

The synthesis of oxazolidinones often starts from readily available amino acids or amino alcohols. wikipedia.org For example, L-phenylalanine ethyl ester hydrochloride can be converted in three steps to the corresponding (S)-4-benzyl-2-oxazolidinone with a high yield of 98%. mdpi.com Similarly, L-valine ethyl ester hydrochloride can be transformed into (S)-4-isopropyl-2-oxazolidinone. mdpi.com

These chiral oxazolidinones are effective in directing stereoselective transformations such as aldol (B89426) additions. nih.gov The bulky substituent at the C4 position of the oxazolidinone ring influences the approach of reactants, leading to high diastereoselectivity. ontosight.ai For example, the use of a thiazolidinethione chiral auxiliary derived from an amino acid has been shown to be highly effective in acetate (B1210297) aldol reactions. scielo.org.mx

The synthesis of complex molecules often relies on the stereocontrol provided by these auxiliaries. ontosight.ai For instance, the stereoselective synthesis of (+)-epi-cytoxazone, a biologically active oxazolidinone, was achieved using a chiral building block to control the stereochemistry during a key dihydroxylation step. scielo.br Similarly, a stereospecific synthesis of a tetracyclic oxazolidinone was achieved using a Pd(0)-catalyzed cyclization of a bis-carbamate derived from an allylic cis-diol. bohrium.com

| Chiral Auxiliary/Method | Reaction Type | Key Features | Reference |

| (S)-4-Benzyl-2-oxazolidinone from L-phenylalanine | Synthesis of chiral auxiliary | 98% yield over 3 steps | mdpi.com |

| (S)-4-Isopropyl-2-oxazolidinone from L-valine | Synthesis of chiral auxiliary | 98% yield over 3 steps | mdpi.com |

| Thiazolidinethione from amino acid | Acetate aldol reaction | High diastereoselectivity | scielo.org.mx |

| Chiral acetal (B89532) unit in dihydroxylation | Synthesis of (+)-epi-cytoxazone | High anti-stereoselectivity | scielo.br |

| Pd(0)-catalyzed cyclization of bis-carbamate | Synthesis of tetracyclic oxazolidinone | Stereospecific formation of oxazolidinone ring | bohrium.com |

Chiral Ligands for Transition Metal Catalysis

The synthesis of enantiomerically pure 3-ethyl-substituted oxazolidines often employs transition metal catalysis, where the stereochemical outcome is dictated by a chiral ligand complexed to the metal center. nih.gov 1,3-Oxazolidines themselves are utilized as chiral ligands for transition metal catalysts in various asymmetric catalytic reactions. nih.govacs.org The development of effective chiral ligands is a cornerstone of modern asymmetric synthesis, enabling high levels of stereocontrol in the formation of heterocyclic structures like the oxazolidine ring.

Several classes of chiral ligands have proven effective in related asymmetric transformations. For instance, chiral ligands derived from the diphenylethylenediamine (DPEN) framework have shown significant success in the transition-metal-catalyzed enantioselective reduction of prochiral ketones and imines, which are key steps in many synthetic pathways. mdpi.com Similarly, ferrocene-based ligands, particularly those with a 2-oxazoline ferrocene (B1249389) framework, are recognized as key chiral scaffolds for achieving excellent stereoselectivity in reactions such as copper-catalyzed [3+2] 1,3-dipolar cycloadditions. mdpi.commdpi.com

Palladium catalysis, in conjunction with chiral phosphine-oxazoline (PHOX) ligands, is a powerful tool for constructing chiral centers. For example, the palladium complex of (CF3)3-t-Bu-PHOX has been used in the synthesis of molecules with adjacent quaternary and tertiary stereocenters. nih.gov The electronic properties of the ligand are crucial; electron-deficient phosphine (B1218219) ligands can lead to more active catalysts and higher levels of enantioselectivity in reactions like the intermolecular addition of amines to dienes. nih.gov

In a notable method for synthesizing chiral oxazolidines, Jarvo and colleagues developed stereospecific and stereoconvergent approaches using transition metal catalysis. nih.gov Another strategy involves the rhodium-catalyzed cycloaddition of racemic butadiene monoxide with imines. nih.gov A palladium complex, generated in situ from [Pd2(dba)3]·CHCl3 and a phosphoramidite (B1245037) ligand, effectively catalyzes the enantioselective synthesis of 4-substituted-4-vinyloxazolidines through the decarboxylative cycloaddition of vinylethylene carbonates with imines, yielding products with high enantio- and diastereoselectivities. organic-chemistry.org

The table below summarizes various ligand types and their applications in syntheses relevant to forming chiral oxazolidine rings.

Table 1: Chiral Ligands in Transition Metal-Catalyzed Syntheses

| Ligand Type | Metal | Reaction Type | Application | Reference |

|---|---|---|---|---|

| Phosphoramidite | Palladium | Decarboxylative Cycloaddition | Synthesis of 4-vinyloxazolidines | organic-chemistry.org |

| PHOX Ligands | Palladium | Allylic Amination / Cycloaddition | Synthesis of chiral heterocycles | nih.gov |

| Ferrocene-based | Copper, Ruthenium | Cycloaddition, Hydrogenation | Synthesis of optically active organic blocks | mdpi.com |

Enantioselective One-Pot Methods

A highly efficient, enantioselective one-pot synthesis for 1,3-oxazolidines has been developed, which is directly applicable to the formation of 3-ethyl-substituted analogues. nih.govacs.org This method proceeds through the formation of a hemiaminal intermediate, which is generated by the enantioselective addition of a suitable alcohol to an imine, a reaction catalyzed by a chiral magnesium phosphate complex. nih.govacs.org This intermediate then undergoes intramolecular cyclization under mild basic conditions to yield the final oxazolidine product. nih.govacs.org

The success of this one-pot procedure hinges on the performance of the chiral catalyst. Researchers conducted extensive screening of various chiral phosphoric acids and their corresponding metal phosphate complexes. acs.org While a 9-anthryl-derived BINOL phosphoric acid alone gave a very low enantiomeric excess (ee), its magnesium complex, Mg[P2]2, proved to be the optimal catalyst, affording the product with both high yield and excellent enantioselectivity. acs.org Other metal complexes, including those with calcium, lithium, aluminum, and zinc, generally showed moderate enantioselectivities. acs.org

The one-pot process involves two distinct steps with different optimal conditions. The initial catalyst-driven formation of the hemiaminal proceeds efficiently in a solvent like ethyl acetate. nih.govacs.org Following this, the solvent is removed, and the subsequent cyclization is promoted by a base in a different solvent, such as dimethylformamide (DMF). nih.govacs.org The choice of base is critical for preserving the enantiomeric purity established in the first step; cesium carbonate (Cs2CO3) was found to be ideal, facilitating the cyclization to the final oxazolidine product in high yield with excellent retention of enantioselectivity. acs.orgacs.org

Table 2: Catalyst Screening for the One-Pot Synthesis of Chiral Oxazolidines

| Entry | Catalyst | Yield (%) | ee (%) |

|---|---|---|---|

| 1 | P1 (9-anthryl derived BINOL phosphoric acid) | 90 | 10 |

| 2 | Ca[P1]2 | 92 | 25 |

| 3 | Mg[P1]2 | 95 | 88 |

| 4 | Ca[P2]2 | 93 | 75 |

| 5 | Mg[P2]2 (3,3′-triisopropyl derived BINOL phosphate) | 96 | 96 |

| 6 | Li[P2]2 | 85 | 65 |

| 7 | Al[P2]3 | 82 | 60 |

| 8 | Zn[P2]2 | 88 | 72 |

| 9 | Sr[P2]2 | 84 | 68 |

Data sourced from a study on the one-pot synthesis of 1,3-oxazolidines. acs.org

This methodology tolerates a range of substrates, including those with both electron-releasing and electron-withdrawing substituents on the phenyl ring of the imine component. acs.orgacs.org

Kinetic Resolution Strategies

Kinetic resolution is a powerful strategy in asymmetric synthesis for converting racemic starting materials into optically pure compounds. mdpi.com This approach has been successfully applied to the synthesis of multi-substituted 1,3-oxazolidine derivatives through an efficient asymmetric three-component reaction. mdpi.comresearchgate.net The reaction involves anilines, ethyl glyoxalate, and racemic epoxides, which undergo a cascade process to yield 1,3-oxazolidines with high diastereo- and enantioselectivities (up to 20:1 d.r. and 90% ee). mdpi.com

The proposed mechanism confirms that the reaction proceeds via a kinetic resolution of the racemic epoxides. mdpi.comresearchgate.net In this process, one enantiomer of the epoxide reacts significantly faster with the in-situ generated imine (from the aniline and ethyl glyoxalate) than the other enantiomer. This difference in reaction rates, catalyzed by a chiral Lewis acid, allows for the separation of the enantiomers, with one being converted into the highly enantioenriched oxazolidine product while the other remains largely unreacted. The yields for these reactions typically hover around 50%, which is characteristic of a successful kinetic resolution process. mdpi.com

The choice of catalyst and the electronic nature of the substrates have a significant impact on the reaction's efficiency and stereoselectivity. mdpi.com Screening of various chiral ligands revealed that a specific chiral BOX (bisoxazoline) ligand complexed with a Lewis acid was most effective. researchgate.net It was observed that substrates bearing electron-donating substituents on the aniline ring were advantageous for the reaction, leading to higher enantioselectivity. mdpi.com Conversely, strong electron-withdrawing groups on the aniline were detrimental to the reaction's stereochemical outcome. mdpi.com

Table 3: Substrate Scope in the Kinetic Resolution Synthesis of 1,3-Oxazolidines

| Entry | R¹ Substituent (on Aniline) | R² Substituent (on Epoxide) | Yield (%) | d.r. | ee (%) |

|---|---|---|---|---|---|

| 1 | H | Ph | 45 | 15:1 | 82 |

| 2 | 4-Me | Ph | 48 | 15:1 | 85 |

| 3 | 4-OMe | Ph | 46 | 15:1 | 86 |

| 4 | 2-Me | Ph | 45 | 15:1 | 83 |

| 5 | 3-Me | Ph | 48 | 15:1 | 84 |

| 6 | 4-F | Ph | 45 | 15:1 | 80 |

| 7 | 4-Cl | Ph | 43 | 15:1 | 80 |

| 8 | 4-Br | Ph | 43 | 15:1 | 81 |

| 9 | 4-Ph | Ph | 50 | 20:1 | 90 |

| 10 | H | 4-Cl-Ph | 45 | 15:1 | 85 |

| 11 | 4-NO₂ | Ph | 40 | 10:1 | 60 |

Data adapted from a study on the multi-component synthesis of 1,3-oxazolidine derivatives via kinetic resolution. mdpi.com

Impact of Chiral Centers on Reaction Outcomes

The stereochemical outcome in the synthesis of 3-ethyl-oxazolidines is profoundly influenced by the presence of chiral centers in either the substrates or the catalysts. When using chiral starting materials, such as enantiomerically pure 1,2-amino alcohols, the inherent chirality directs the formation of new stereocenters during the cyclization process. nih.gov This substrate-controlled approach is a common strategy for producing chiral oxazolidines. nih.gov

The use of chiral auxiliaries temporarily attached to the substrate is another established method to control stereochemistry. wikipedia.org For example, chiral oxazolidinones are widely employed as auxiliaries in asymmetric aldol reactions, where they effectively control the formation of two contiguous stereocenters. wikipedia.org Similarly, N-enoyl oxazolidinethiones, acting as chiral auxiliaries, can react with aldehydes to produce complex tricyclic compounds where multiple stereocenters are induced with high diastereoselectivity in a single step. researchgate.net

The catalyst's chiral environment is also a critical determinant of the reaction outcome. In Lewis acid-catalyzed [3+2] annulation reactions for synthesizing oxazolidines, the choice of Lewis acid can significantly alter the diastereomeric ratio of the cis and trans products. researchgate.net For instance, in the reaction of aziridines with epoxides, using InCl₃ produced an 82% yield with a high diastereomeric ratio, while other Lewis acids like GaCl₃ and AlCl₃ gave much lower yields and different ratios. researchgate.net This suggests that the facial selectivity of key intermediates, such as an oxocarbenium ion, is influenced by the specific catalyst used. researchgate.net

Furthermore, in dearomative [3+2] cycloaddition reactions using a palladium-PHOX catalyst system, the polarity of the solvent was found to be a key factor in controlling diastereoselectivity. nih.gov The use of toluene as a solvent favored the formation of one diastereomer, while switching to acetonitrile favored the other, demonstrating that reaction conditions can be tuned to access different stereoisomers from the same set of starting materials. nih.gov

Table 4: Chemical Compound Names

| Compound Name |

|---|

| 1,3-Oxazolidine, 3-ethyl- |

| [Pd2(dba)3]·CHCl3 |

| 4-substituted-4-vinyloxazolidine |

| Vinylethylene carbonate |

| Diphenylethylenediamine (DPEN) |

| 2-oxazoline ferrocene |

| (CF3)3-t-Bu-PHOX |

| BINOL phosphoric acid |

| Magnesium phosphate |

| Cesium carbonate (Cs2CO3) |

| Dimethylformamide (DMF) |

| Ethyl acetate |

| Ethyl glyoxalate |

| Aniline |

| Bisoxazoline (BOX) |

| N-enoyl oxazolidinethione |

| Indium(III) chloride (InCl₃) |

| Gallium(III) chloride (GaCl₃) |

| Aluminum chloride (AlCl₃) |

| Toluene |

| Acetonitrile |

| Aziridine |

| Epoxide |

Mechanistic Investigations of 3 Ethyl Substituted Oxazolidine Reactions

Proposed Reaction Mechanisms

The reactions involving the 3-ethyl-oxazolidine ring system are characterized by several key mechanistic steps, including formation via cyclization and degradation via ring-opening hydrolysis.

Imine Formation and Intramolecular Cyclization

The synthesis of 3-ethyl-oxazolidine and related structures typically occurs via the condensation of a β-amino alcohol with an aldehyde or ketone. For 3-ethyl-oxazolidine, the reactants would be N-ethylethanolamine and formaldehyde (B43269). The process is generally understood to proceed in two main steps:

Studies have shown that this cyclization is reversible. Under certain conditions, particularly with specific substituent groups, the acyclic imine can be the more thermodynamically stable product. The stereoselectivity of the ring closure can also be influenced by the solvent and other experimental conditions, potentially leading to different diastereomers.

Hemiaminal and Iminium Ion Intermediates in Cyclization

A more detailed examination of the cyclization mechanism suggests the involvement of transient intermediates that are crucial for the reaction pathway. Mechanistic studies, including those on related 3-alkyl oxazolidines, indicate that the reaction does not proceed via an enamine intermediate. Instead, the pathway likely involves:

The existence and reactivity of iminium ions generated from hemiaminals as key intermediates in the formation of nitrogen-containing heterocycles are well-supported in synthetic chemistry. researchgate.netgoogle.com

Table 1: Mechanistic Intermediates in 3-Ethyl-Oxazolidine Reactions

| Intermediate | Role in Reaction | Description | Supporting Evidence/Citations |

|---|---|---|---|

| Imine (Schiff Base) | Formation & Hydrolysis | Formed from the condensation of an amino alcohol and a carbonyl. It is the acyclic precursor to the oxazolidine ring and an intermediate in its hydrolysis. | |

| Hemiaminal | Formation | An initial, transient adduct from the reaction of the amine and carbonyl, preceding the iminium ion. Often too unstable to be directly observed. | researchgate.netugent.bersc.org |

| Iminium Ion (Cationic Schiff's Base) | Formation & Hydrolysis | A key electrophilic intermediate formed by dehydration of the hemiaminal during synthesis or by protonation and ring-opening during hydrolysis. Its formation is followed by intramolecular cyclization or hydrolysis. | researchgate.netugent.begoogle.com |

Ring-Opening Mechanisms during Hydrolysis

The hydrolysis of oxazolidines, which results in the cleavage of the ring to regenerate the parent amino alcohol and carbonyl compound, is essentially the reverse of their formation. The mechanism is highly dependent on pH. In acidic aqueous solutions, the accepted mechanism involves:

An alternative pathway involving the initial protonation of the ring nitrogen is considered less likely for oxazolidines derived from aliphatic aldehydes. The stability of the oxazolidine ring towards hydrolysis is influenced by its molecular structure; for instance, conjugation of the nitrogen's lone pair with an acyl group can strengthen the C-O bond, making the ring more resistant to opening. Hydrolysis is also noted to be slow under neutral or weakly acidic conditions. northampton.ac.uk

Mechanisms in Polymerization Initiation

While oxazolidine derivatives can be incorporated into polymer structures, the use of a simple saturated oxazolidine like 3-ethyl-oxazolidine as a direct initiator for polymerization is not a well-documented process. However, the chemistry of a related class of compounds, 2-oxazolines , provides insight into relevant polymerization mechanisms.

2-Oxazolines undergo cationic ring-opening polymerization (CROP), a process that is mechanistically distinct from reactions involving saturated oxazolidines. The CROP of a 2-oxazoline (e.g., 2-ethyl-2-oxazoline) proceeds as follows:

This mechanism highlights that the reactive species is the unsaturated 2-oxazoline ring, which is susceptible to cationic attack, a feature not present in the saturated 3-ethyl-oxazolidine ring.

Kinetic Studies of Reaction Pathways

Kinetic studies provide quantitative insight into the rates and dependencies of the reaction mechanisms described above.

Reaction Order and Rate Determinations

The determination of reaction order reveals how the rate of reaction depends on the concentration of reactants. For reactions involving oxazolidines, several kinetic profiles have been identified.

Table 2: Kinetic Parameters for Oxazolidine-Related Reactions

| Reaction Type | Compound Class | Observed Reaction Order | Notes | Supporting Evidence/Citations |

|---|---|---|---|---|

| Reaction with Phenols | Oxazolidine | Second Order | Demonstrated in a study of cross-linking reactions. | northampton.ac.uk |

| Hydrolysis | 2-Alkyl-3-methyl-1,3-oxazolidines | Complex (pH-dependent) | Rate is subject to general acid-base catalysis and salt effects. pH-rate profiles can be sigmoidal or bell-shaped. | nih.gov |

| Cationic Ring-Opening Polymerization (CROP) | 2-Oxazolines | First Order (re: monomer) | Observed with fast and efficient initiators. The overall rate is highly dependent on the initiator type and concentration. | ugent.bersc.org |

Activation Energy Calculations

The activation energy (Ea) is a critical parameter in understanding the kinetics of chemical reactions involving oxazolidines. It represents the minimum energy required for a reaction to occur and provides insights into the reaction's feasibility and rate. Computational methods, particularly Density Functional Theory (DFT), and experimental kinetic studies are employed to determine these values.

For the synthesis of 2-Ethyl-3-oxazolidineethanol from propanal and diethanolamine, a kinetic study based on a second-order kinetic model has provided specific activation energies. The forward reaction, leading to the formation of the oxazolidine ring, has a calculated activation energy of 31.35 kJ·mol⁻¹. The reverse reaction, the ring-opening hydrolysis, requires a higher activation energy of 41.85 kJ·mol⁻¹ acs.org. This suggests that while the formation of the oxazolidine is kinetically favorable, the compound possesses reasonable stability against hydrolysis under the studied conditions.

Table 1: Activation Energies for the Synthesis of 2-Ethyl-3-oxazolidineethanol acs.org

| Reaction | Activation Energy (kJ·mol⁻¹) |

| Forward Reaction (Cyclization) | 31.35 |

| Reverse Reaction (Hydrolysis) | 41.85 |

In studies of the acid-catalyzed hydrolysis of related 2-alkyl-3-methyl-1,3-oxazolidines, the mechanism is shown to proceed through a Schiff's base intermediate. The activation parameters for the formation of this intermediate have been determined. For instance, in the hydrolysis of 2-isopropyl-3-methyl-1,3-oxazolidine, the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) provide a deeper understanding of the transition state.

Table 2: Activation Parameters for the Formation of the Acyclic Schiff's Base Intermediate in the Hydrolysis of 2-isopropyl-3-methyl-1,3-oxazolidine at 298.2 K

| Parameter | Value |

| ΔH‡ / (kJ mol⁻¹) | 70.3 ± 1.2 |

| ΔS‡ / (J mol⁻¹ K⁻¹) | -4 ± 4 |

Computational analyses on substituted oxazolidines further illuminate the factors influencing activation energies. For example, DFT calculations on the aza-Cope-Mannich tandem reaction of a substituted oxazolidine have shown that the presence of an electron-withdrawing group at the nitrogen center increases the activation energy of the initial ring-opening step. This information is crucial for predicting reaction pathways and stereoselectivity.

Kinetic Modeling (e.g., Ternary Complex Models)

Kinetic modeling provides a mathematical framework to describe the rates of chemical reactions and elucidate their mechanisms. For reactions involving 3-ethyl-substituted oxazolidines, particularly in biological or enzyme-catalyzed systems, models such as the ternary complex model are relevant.

A ternary complex is an intermediate in which an enzyme binds to two substrates or a substrate and a cofactor simultaneously. This model is pertinent to the enzymatic synthesis of compounds structurally related to 3-ethyl-oxazolidine. For instance, the immobilized enzymatic synthesis of 3-ethyl-1,3-oxazolidin-2-one (B6250373) has been observed to follow a ternary complex model researchgate.net. In this mechanism, the enzyme, the amino alcohol, and the other reactant form a transient ternary complex, which then proceeds to form the product. The kinetics of such reactions can often be described by Michaelis-Menten kinetics, which relate the reaction rate to substrate concentration rug.nl.

The formation of a ternary complex (HRX), involving a hormone (H), a receptor (R), and an additional membrane component (X), is a well-established model in pharmacology for agonist-promoted reactions nih.gov. This model can be conceptually applied to understand the interaction of a 3-ethyl-oxazolidine derivative in a complex biological system. The stability of this ternary complex, and therefore the reaction kinetics, is influenced by the affinity constants between the interacting components nih.gov.

While detailed kinetic modeling specifically for reactions of "Oxazolidine, 3-ethyl-" is not extensively documented in publicly available literature, the principles from related systems provide a strong basis for understanding its reactive behavior. The hydrolysis kinetics of various oxazolidines, for example, have been studied, revealing dependencies on pH and buffer catalysis, with sigmoidal pH-rate profiles observed for many derivatives nih.gov. These studies form the foundation for developing more complex kinetic models for specific reaction conditions.

Reactivity and Chemical Transformations of 3 Ethyl Substituted Oxazolidines

Hydrolysis Reactions

Oxazolidines, including those with a 3-ethyl substituent, are susceptible to hydrolysis, a reaction that involves the cleavage of the oxazolidine (B1195125) ring by water. This process is of particular importance in understanding the stability of these compounds and their potential as prodrugs, where controlled release of an active compound is desired.

Formation of Ring-Opened Products (Ketones and Amino Alcohols)

The hydrolysis of 3-ethyl-substituted oxazolidines results in the formation of ring-opened products, specifically a ketone and an amino alcohol. For instance, 3-ethyl-2-methyl-2-(3-methylbutyl)-1,3-oxazolidine (B122541) hydrolyzes in the presence of water to yield 2-ethylaminoethanol and 3-methyl-2-butanone (B44728) (also known as isoheptanone). evitachem.compatsnap.com This reaction is reversible, and the equilibrium can be influenced by the amount of water present; an excess of water favors the hydrolysis back to the starting materials.

The general mechanism for the acid-catalyzed hydrolysis of oxazolidines is believed to proceed through the formation of a cationic Schiff's base intermediate. This involves protonation of the ring oxygen, followed by ring opening.

Table 1: Hydrolysis Products of 3-Ethyl-2-methyl-2-(3-methylbutyl)-1,3-oxazolidine

| Reactant | Hydrolysis Products |

| 3-Ethyl-2-methyl-2-(3-methylbutyl)-1,3-oxazolidine | 2-Ethylaminoethanol |

| 3-Methyl-2-butanone |

This table summarizes the products formed from the hydrolysis of a specific 3-ethyl-substituted oxazolidine.

Influence of Substituents on Hydrolytic Stability

The stability of the oxazolidine ring towards hydrolysis is significantly influenced by the nature of the substituents at various positions on the ring. nih.govnih.gov Studies on a range of oxazolidine derivatives have revealed several key structure-activity relationships:

Substituents at position 2: The steric and electronic effects of substituents at the 2-position play a crucial role. For instance, 2-phenyl substituted oxazolidines with electron-withdrawing nitro groups hydrolyze more rapidly than those with unsubstituted or methoxy-substituted phenyl groups. nih.gov Conversely, oxazolidines with smaller substituents like a methyl group or a proton at the 2-position are more stable to hydrolysis than their 2-phenyl counterparts. nih.gov The rate of hydrolysis generally decreases with increasing steric bulk of the substituents derived from the carbonyl component. nih.gov

Substituents at position 3: The nature of the substituent on the nitrogen atom also affects stability. Oxazolidines with a phenyl substituent at the 3-position are less stable than those with a methyl group at the same position. nih.gov

The hydrolysis kinetics are also pH-dependent, with most oxazolidines exhibiting maximum hydrolysis rates in the pH range of 7-7.5. nih.gov The reaction is subject to general acid-base catalysis. nih.gov

Oxidation Reactions

Oxazolidines can undergo oxidation to yield various products, with the formation of oxazolidinones being a notable transformation.

Formation of Oxazolidinones

3-Ethyl-substituted oxazolidines can be oxidized to the corresponding oxazolidinones. evitachem.com This transformation can be achieved using common oxidizing agents such as hydrogen peroxide or peracids. For example, 3-ethyl-2-methyl-2-(3-methylbutyl)-1,3-oxazolidine can be oxidized to form the corresponding oxazolidinone. evitachem.com The oxidation of the oxazolidine ring introduces a carbonyl group, leading to a class of compounds with distinct chemical and potentially biological properties.

Nucleophilic Substitution Reactions

The oxazolidine ring can be opened through nucleophilic substitution reactions. In these reactions, a nucleophile attacks the carbon atom adjacent to both the nitrogen and oxygen atoms (the C-2 position), leading to the cleavage of a carbon-oxygen or carbon-nitrogen bond.

In the presence of nucleophiles such as amines or alcohols under basic conditions, 3-ethyl-2-methyl-2-(3-methylbutyl)-1,3-oxazolidine can undergo ring-opening substitution. evitachem.com The specific products of these reactions will depend on the nature of the attacking nucleophile. The general principle of nucleophilic substitution involves a stronger nucleophile displacing a weaker one. byjus.com

Polymerization and Copolymerization

While specific details on the polymerization of "3-ethyl-oxazolidine" are not extensively documented in the provided search results, the broader class of 2-oxazolines, which share the oxazoline (B21484) core structure, are well-known to undergo cationic ring-opening polymerization (CROP). For instance, 2-ethyl-2-oxazoline (B78409) is a monomer used to produce poly(2-ethyl-2-oxazoline), a water-soluble and biocompatible polymer with potential biomedical applications. wikipedia.orgnih.gov The polymerization is typically initiated by electrophiles like methyl tosylate or triflates. wikipedia.orgugent.be

In a related study, oligo(2-ethyl oxazoline) with a hydroxyl end group was synthesized via cationic ring-opening polymerization and subsequently conjugated with carboxylic acid-terminated poly(3-hydroxybutyrate) to form a block copolymer. nih.govfrontiersin.org This indicates the potential for oxazoline-containing structures to be incorporated into larger polymer chains.

Given the reactivity of the oxazolidine ring, it is plausible that 3-ethyl-oxazolidine could participate in polymerization reactions, potentially through ring-opening mechanisms, although further research is needed to fully elucidate its behavior in this context.

Free Radical Polymerization

While 3-ethyl-oxazolidine itself is not typically a monomer for free radical polymerization due to the stability of the saturated heterocyclic ring, its derivatives, which contain polymerizable functionalities, readily undergo this process. The oxazolidine ring in these cases acts as a substituent group that influences the properties of the resulting polymer.

Free-radical polymerization is a commercially significant method for producing polymers, though it often provides limited control over the stereochemistry (tacticity) of the polymer chain. cmu.edu However, incorporating chiral auxiliaries, such as those derived from oxazolidinones, into vinyl monomers has been a successful strategy for achieving stereospecific polymerizations. cmu.edu

For instance, 2-(3-Oxazolidinyl)ethyl methacrylate, which features an oxazolidine ring, can be polymerized through free radical mechanisms. Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to start the polymerization, which can be conducted via conventional solution or emulsion techniques. In emulsion polymerization, the monomer is dispersed in water with surfactants, and a redox initiation system (e.g., t-butyl hydroperoxide and L-ascorbic acid) is employed at temperatures around 50–62°C to facilitate the reaction.

Similarly, N-acryloyl imides derived from oxazolidinones have been investigated in free-radical copolymerization. The use of Lewis acids like Scandium triflate (Sc(OTf)₃) can control the copolymerization of these monomers with electron-rich olefins such as isobutylene, leading to the formation of alternating 1:1 copolymers. cmu.edu When chiral oxazolidinones are used, highly isotactic copolymers can be synthesized. cmu.edu The polymerization of N-vinyl-oxazolidinone and its alkyl-substituted derivatives can be initiated by catalysts that generate free radicals, including azo catalysts and peroxides, or by high-energy radiation. google.com.na

Table 1: Initiators and Techniques for Free Radical Polymerization of Oxazolidine Derivatives

| Monomer Derivative | Polymerization Technique | Initiator System | Key Findings | Source |

|---|---|---|---|---|

| 2-(3-Oxazolidinyl)ethyl methacrylate | Emulsion Polymerization | t-butyl hydroperoxide / L-ascorbic acid | Forms functional polymers; reaction optimized at 50-62°C. | |

| 2-(3-Oxazolidinyl)ethyl methacrylate | Solution Polymerization | Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide | Conventional free-radical polymerization forms long polymer chains. | |

| N-acryloyl imides (from oxazolidinones) | Free-Radical Copolymerization | Et₃B/air / Lewis Acids (e.g., Sc(OTf)₃) | Allows for the preparation of alternating and highly isotactic copolymers. | cmu.edu |

| N-vinyl-X-alkyl-2-oxazolidinones | Mass or Solution Polymerization | Azo catalysts, Peroxygen catalysts, High-energy radiation | Produces novel, substantially linear, water-insoluble resins. | google.com.na |

Role as Monomers in Polymer Synthesis

Derivatives of 3-ethyl-oxazolidine serve as important monomers in the synthesis of various polymers, imparting unique properties to the final material. Their application is particularly prominent in cationic ring-opening polymerization (CROP) and in the polymerization of vinyl-substituted oxazolidinones.

Cationic Ring-Opening Polymerization (CROP) of 2-Ethyl-2-oxazoline: 2-Ethyl-2-oxazoline (EtOx), an isomer of 3-ethyl-oxazolidine, is a key monomer used in living cationic ring-opening polymerization. wikipedia.orgrsc.orgrsc.org This process is typically initiated by electrophilic agents like methyl tosylate or methyl triflate and results in the formation of poly(2-ethyl-2-oxazoline) (PEtOx). wikipedia.orgacs.org PEtOx is a water-soluble polymer with a structure analogous to a pseudo-polypeptide, making it a subject of interest for biomedical applications. wikipedia.org

The polymerization is known for its "living" nature, which allows for the synthesis of polymers with well-defined molecular weights and low polydispersity, as well as the creation of block copolymers. rsc.orgacs.org Research has explored various conditions to optimize this polymerization, including the use of green solvents like γ-butyrolactones as alternatives to traditional solvents, and enhancement of reaction rates through microwave irradiation. rsc.orgrsc.orgacs.org

Polymerization of N-vinyl-oxazolidinones: N-vinyl-5-ethyl-2-oxazolidinone is another derivative that acts as a monomer. google.com It can be polymerized to yield poly-N-vinyl-5-ethyl-2-oxazolidinone, a polymer that is generally insoluble in aqueous media but soluble in most organic solvents. google.com Similarly, N-vinyl-2-oxazolidinone is readily polymerized using radical catalysts to produce a white solid polymer that is insoluble in water but soluble in diverse solvents like formamide (B127407) and various acids. acs.org These polymers have found applications as complexing agents and have been explored for uses analogous to those of poly(N-vinyl-2-pyrrolidinone). google.com.naacs.org

Table 2: Polymerization of Oxazolidine-based Monomers

| Monomer | Polymerization Type | Resulting Polymer | Key Characteristics | Source |

|---|---|---|---|---|

| 2-Ethyl-2-oxazoline (EtOx) | Cationic Ring-Opening Polymerization (CROP) | Poly(2-ethyl-2-oxazoline) (PEtOx) | Water-soluble, biocompatible, pseudo-polypeptide structure. | wikipedia.orgrsc.org |

| N-vinyl-5-ethyl-2-oxazolidinone | Not specified (likely radical) | Poly-N-vinyl-5-ethyl-2-oxazolidinone | White powder, insoluble in aqueous media, soluble in organic solvents. | google.com |

| N-vinyl-2-oxazolidinone | Radical Polymerization | Poly(N-vinyl-2-oxazolidinone) | White solid, insoluble in water, soluble in formamide and acids. | acs.org |

| N-vinylbenzyl oxazolidinone | Mass or Solution Polymerization | Linear, water-insoluble resin | Can be copolymerized with monomers like styrene (B11656) and vinyl chloride. | google.com.na |

Ring-Opening with Halosilane Equivalents

The 1,3-oxazolidine ring is susceptible to cleavage under certain conditions. One such reaction involves the use of halosilane equivalents. Studies have shown that the C-O bond within the 1,3-oxazolidine ring can be readily cleaved by treatment with iodosilane (B88989) equivalent reagents. This reaction results in the formation of ring-opened imine or enamine derivatives. The specific products formed depend on the structure of the starting oxazolidine and the reaction conditions employed.

Reactions with Glycidyl (B131873) Derivatives and Nucleophiles

The reactivity of the oxazolidine ring system with glycidyl derivatives and various nucleophiles is a key aspect of its chemical utility, enabling the synthesis of more complex functionalized molecules.

3-(Glycidyl)-1,3-oxazolidines can react with a range of nucleophiles, including amines, alcohols, mercaptans, cyanides, and carboxylic acids. google.com The reaction with primary alcohols is often slow under neutral or acidic conditions but is promoted by the presence of an alkoxide, such as sodium methoxide, leading to the formation of 3-(3-alkoxy-2-hydroxypropyl)-1,3-oxazolidines. google.com The reaction with secondary amines can be catalyzed by a strong acid. These reactions are valuable for incorporating the oxazolidine moiety into polymers, which can improve properties like adhesion. google.com

Furthermore, nucleophilic reagents such as Grignard reagents (RMgCl), organolithium compounds (RLi), and amines can react with bis(4-methyl-5-phenyl-1,3-oxazolidin-3-yl)methane. semanticscholar.orgresearchgate.net These nucleophiles can attack either the endocyclic or exocyclic methylene (B1212753) carbons of the substrate. For example, the reaction with methylmagnesium chloride (MeMgCl) or methyl lithium (MeLi) can yield 3-ethyl-4-methyl-5-phenyl-1,3-oxazolidine as one of the products. semanticscholar.orgresearchgate.net This demonstrates a pathway to synthesize 3-ethyl substituted oxazolidines through nucleophilic attack.

Table 3: Reactions of Oxazolidine Derivatives with Nucleophiles

| Oxazolidine Derivative | Nucleophile | Product Type | Reaction Conditions | Source |

|---|---|---|---|---|

| 3-(Glycidyl)-1,3-oxazolidine | Primary Alcohols | 3-(3-Alkoxy-2-hydroxypropyl)-1,3-oxazolidine | Presence of an alkoxide (e.g., sodium methoxide) | google.com |

| 3-(Glycidyl)-1,3-oxazolidine | Secondary Amines | Ring-opened amino alcohol derivatives | Acid catalysis | google.com |

| 3-(Glycidyl)-1,3-oxazolidine | Carboxylic Acids | Ester products | Elevated temperatures (80-85°C) | google.com |

| Bis(4-methyl-5-phenyl-1,3-oxazolidin-3-yl)methane | MeMgCl or MeLi | 3-Ethyl-4-methyl-5-phenyl-1,3-oxazolidine | Ether solution | semanticscholar.orgresearchgate.net |

Structure Reactivity Relationships Srr and Derivative Synthesis

Impact of Substituents on Chemical Behavior

Substituents on the oxazolidine (B1195125) ring, especially at the nitrogen atom, can modulate the molecule's conformation, stability, and reaction pathways. The ethyl group at the N3 position serves as a key modulator of these properties.

Steric hindrance, a consequence of the spatial arrangement of atoms, can significantly slow down chemical reactions by impeding intermolecular or intramolecular interactions. In the context of 3-ethyl-oxazolidine, the ethyl group at the nitrogen position introduces a degree of steric bulk that influences its chemical behavior.

The size of the N-substituent is a critical factor in the reactivity of the oxazolidine ring and related heterocycles. researchgate.netmdpi.com For instance, the reaction of N-benzyl-(S)-phenylalaninol with anthracene (B1667546) 9-carboxaldehyde shows a significant decrease in conversion rate compared to less bulky analogues, a phenomenon attributed to the increased steric hindrance caused by the benzyl (B1604629) group. researchgate.net Similarly, in nucleophilic substitution reactions, increasing the size of alkyl groups (e.g., from methyl to ethyl) on an amine can dramatically increase the kinetic barrier to reaction, effectively shielding the reactive center.

In reactions involving the formation of fused 1,3-oxazolidines, unfavorable steric interactions can shift the reaction equilibrium. For example, the reaction of L-allothreonine, a secondary alcohol, results in an aldimine product rather than an oxazolidine. This outcome is likely due to the energetic penalty of placing a methyl group in a sterically crowded position within the would-be oxazolidine ring structure. ontosight.ai The ethyl group in 3-ethyl-oxazolidine, while not as bulky as a trityl or cumyl group, still exerts a tangible steric influence that can affect the approach of reagents and the stability of transition states. mdpi.comnih.gov

| N-Substituent | Observed Steric Effect | Impact on Reaction | Reference |

|---|---|---|---|

| -H | Minimal steric hindrance | Allows for potential hydrogen bonding interactions. | researchgate.net |

| -CH₃ (Methyl) | Moderate steric hindrance | Slightly reduced reactivity in some Diels-Alder reactions compared to N-H. | researchgate.net |

| -CH₂CH₃ (Ethyl) | Increased steric hindrance | Can significantly diminish reaction rates by shielding electrophilic centers. | |

| -CH₂Ph (Benzyl) | Substantial steric hindrance | Significantly reduces reaction conversion rates due to steric bulk. | researchgate.net |

The electronic nature of substituents complements steric effects in governing molecular reactivity. The N-ethyl group in 3-ethyl-oxazolidine is an alkyl group, which is known to be electron-releasing or electron-donating by induction. This property influences the electron density distribution within the oxazolidine ring.

The electron-releasing nature of alkyl groups can enhance the nucleophilicity of nearby atoms. ontosight.ai In the case of 3-ethyl-oxazolidine, the ethyl group increases the electron density on the ring nitrogen, making it more nucleophilic compared to an unsubstituted (N-H) oxazolidine. This heightened nucleophilicity can affect reactions such as alkylations or additions where the nitrogen lone pair is involved.

Conversely, the electronic properties of substituents can be finely tuned to control reaction outcomes. Studies on the formation of oxazoles from N-acetoacetyl derivatives have shown that both steric and electronic effects of substituents are crucial in determining the reaction's success. beilstein-journals.org However, in some reactions, such as the KOt-Bu-promoted ring-opening N-alkylation of 2-oxazolines, both electron-donating and electron-withdrawing groups on the reacting partners were found not to significantly hamper the reaction, suggesting that the reaction conditions can sometimes override subtle electronic influences. researchgate.net The reactivity of the C=N bond within an oxazoline (B21484) ring can be influenced by the electronic effects of its substituents, which in turn affects its interaction with reagents like organolithiums. mdpi.com

The stability of the oxazolidine ring is linked to stereoelectronic effects, such as the interaction between the nitrogen lone pair and the antibonding orbital of the adjacent C-O bond (n(N)→σ*(C–O)). Modifying the substituent on the nitrogen alters this interaction. For example, N-acyl oxazolidines exhibit increased ring stability and are more resistant to hydrolysis and reductive ring-opening. While an N-ethyl group is not electron-withdrawing like an acyl group, its presence does influence the ring's conformational preferences and stability compared to an N-H oxazolidine. researchgate.net

The N-substituent is also critical in directing the stereochemical outcome of reactions. In Diels-Alder cycloadditions involving 2-(anthr-9-yl)oxazolidine derivatives, the sense of diastereoselection is critically dependent on the N-alkyl group employed. researchgate.net Furthermore, in the context of N-alkyl aziridines, which can be precursors to oxazolidinones, the N-alkyl group is crucial for the ring-opening reaction to proceed. researchgate.net The chemical and configurational stability of intermediates, such as lithiated species derived from oxazolinylaziridines, is also dependent on the N-substituent. mdpi.com

Electronic Effects of Substituents

Synthesis of Complex Oxazolidine Derivatives

The oxazolidine framework is a key building block for more complex heterocyclic systems with significant biological and chemical interest. Synthetic strategies often leverage the reactivity of the oxazolidine core or build upon it to create hybrid molecules.

Spirooxindoles are an important class of compounds, and those fused with an oxazolidinone ring (spirooxazolidinone oxindoles) are of particular interest. researchgate.net Several synthetic strategies have been developed to construct these complex chiral structures.

One prominent method is the asymmetric aldol (B89426) reaction between 2-isocyanatomalonate esters and isatins (a derivative of oxindole), catalyzed by a tertiary amino-thiourea. This reaction proceeds under mild conditions to afford optically active spirooxazolidinone oxindole (B195798) derivatives in excellent yields (80%–96%) and with high enantioselectivities (67%–99% ee). researchgate.netacs.org

Another approach involves the formal [3+2]-cycloaddition of carbon dioxide with in-situ generated reactive intermediates. This method provides a one-pot synthesis of spiro[indoline-3,5'-oxazolidine]-2,2'-diones with high enantiopurity (up to 99% ee) under catalyst-free and ambient conditions. researchgate.net Additionally, organocatalyzed asymmetric synthesis of spirocyclic thiocarbamates via an aldol reaction provides a convenient route to unique, optically active spiro[oxazoline-3,3′-oxindole] structures. nih.gov The development of stereoselective organocatalytic one-pot sequential reactions has proven to be an efficient way to generate these structurally diverse molecular architectures from readily available starting materials like isatins. rsc.org

| Synthetic Method | Key Reactants | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|---|

| Asymmetric Aldol Reaction | Isatins, 2-Isocyanatomalonate esters | Tertiary amino-thiourea | High yields (80-96%) and enantioselectivities (up to 99% ee). | researchgate.netacs.org |

| Formal [3+2]-Cycloaddition | In-situ generated spiroaziridine-oxindoles, CO₂ | Catalyst-free, aqueous medium | Excellent enantiopurity (up to 99% ee), one-pot synthesis. | researchgate.net |

| Sequential Organocatalysis | Isatin derivatives, other building blocks | Pyrrolidine-based organocatalyst and DBU | Generates multiple stereocenters with excellent stereoselectivity. | rsc.org |

Oxazolidine-2,4-diones are another important class of oxazolidine derivatives. Various synthetic methods have been developed for their preparation, often involving cyclization reactions and the incorporation of a carbonyl group.

One established method involves the cyclization of N-substituted N-chloroacylcarbamates. researchgate.net The intermediate N-substituted chloroacylcarbamates are formed from N-substituted carbamates and α-chloroacyl chlorides, which then cyclize at higher temperatures to yield the 3-substituted oxazolidine-2,4-diones. The rate of this cyclization is influenced by steric effects. unifiedpatents.com Another classical approach treats a carbamate (B1207046) with a 2-hydroxycarboxylic acid ester at elevated temperatures (80° to 250° C). rsc.org

More recent and milder methods have focused on using carbon dioxide (CO₂) as a C1 building block. A tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters, followed by a base-catalyzed cyclization, provides access to various oxazolidine-2,4-diones using atmospheric CO₂ under mild, transition-metal-free conditions. rsc.org Similarly, a protocol for the fixation of CO₂ with 3-aryl-2-alkynamides using K₂CO₃ in DMSO at 30 °C has been developed. google.com Another one-step procedure utilizes 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which reacts with CO₂ and N-substituted-2-chloroacetamides to give 3-substituted oxazolidin-2,4-diones in excellent yields. unifiedpatents.com

| Method | Key Reactants/Reagents | Conditions | Product Scope | Reference |

|---|---|---|---|---|

| Carbamate Cyclization | N-Substituted carbamates, α-Chloroacyl chlorides | Elevated temperature | 3-Substituted oxazolidine-2,4-diones | researchgate.netunifiedpatents.com |

| Tandem Condensation-Cyclization | Primary amines, α-Ketoesters, CO₂ | Phosphorus mediator, base catalyst | Various oxazolidine-2,4-diones | rsc.org |

| CO₂ Fixation | 3-Aryl-2-alkynamides, CO₂ | K₂CO₃, DMSO, 30 °C | (Z)-5-Alkylidene-1,3-oxazolidine-2,4-diones | google.com |

| DBU-Mediated Cyclization | N-Substituted-2-chloroacetamides, CO₂, DBU | One-step procedure | 3-Substituted oxazolidine-2,4-diones | unifiedpatents.com |

| Reaction with Carbonic Acid Esters | Substituted α-hydroxy-carboxamides, Aromatic carbonic acid esters | Base catalyst (e.g., K₂CO₃) | Substituted oxazolidine-2,4-diones |

Thioxo-Oxazolidinone Derivatives

Thioxo-oxazolidinone derivatives of 3-ethyl-oxazolidine are heterocyclic compounds featuring a five-membered ring containing both a ketone (C=O) and a thione (C=S) functional group in addition to the N-ethyl substituent. These compounds, such as 3-ethyl-2-thioxo-1,3-oxazolidin-4-one and 3-ethyl-4-thioxo-1,3-oxazolidin-2-one, are of significant interest in synthetic organic chemistry. Their unique structural arrangement imparts specific reactivity, making them valuable as chiral auxiliaries and as versatile intermediates for the synthesis of more complex molecules. smolecule.comontosight.aiontosight.ai The presence of the thioxo group, in particular, influences the electronic properties and reaction pathways of the molecule, distinguishing its chemistry from that of the more common dioxo-oxazolidinones. smolecule.comontosight.ai

Synthesis of Thioxo-Oxazolidinone Derivatives

The synthesis of these derivatives can be achieved through several strategic approaches, either by constructing the ring with the thione group present or by converting a pre-existing oxazolidinone into its thioxo analog.

One common and effective method for introducing the thione functionality is through the thionation of an existing oxazolidin-2,4-dione precursor. The use of Lawesson's reagent is a well-established technique for converting a carbonyl group into a thiocarbonyl group, which can be applied to produce the desired thioxo-oxazolidinone. clockss.orgscielo.org.mx Another route involves building the heterocyclic ring from acyclic precursors. For instance, 3-substituted 4-thioxo-oxazolidin-2-ones can be prepared via the microwave-assisted thionation of 3-substituted 4-imino-oxazolidin-2-ones using hydrogen sulfide. researchgate.net General methods for forming the related oxazolidine-2-thione ring, which can be a precursor to the target molecule, include the reaction of β-amino alcohols with thiophosgene (B130339) or carbon disulfide. researchgate.net

A summary of synthetic approaches is provided below.

| Method | Key Reagents | Product Type |

|---|---|---|

| Thionation of Oxazolidinedione | Lawesson's Reagent | Thioxo-Oxazolidinone |

| Thionation of Imino-Oxazolidinone | Hydrogen Sulfide (Microwave-assisted) | 4-Thioxo-oxazolidin-2-one |

| Cyclization | Ethyl hydrazinoacetate hydrochloride | 3-Ethyl-2-thioxo-4-oxazolidinone (B83924) |

| Cyclization of β-amino alcohol | Thiophosgene | Oxazolidine-2-thione precursor |

Structure and Reactivity Research Findings

The reactivity of thioxo-oxazolidinones is largely dictated by the presence of the thiocarbonyl (C=S) group, which often acts as a soft nucleophile. smolecule.com This functional group is a key site for various chemical transformations.